![molecular formula C16H24BNO6 B12838369 [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a complex side chain containing ethoxy, carbamate, and oxo groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid typically involves multiple steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Side Chain: The side chain is introduced through a series of reactions starting with the protection of amino acids, followed by esterification and carbamate formation.
Coupling Reaction: The final step involves coupling the protected side chain with the phenylboronic acid core under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The carbonyl group in the side chain can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology
This compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active site serine of proteases, making it a valuable tool in enzyme inhibition studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in cancer treatment, due to their ability to inhibit proteasomes and other enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid primarily involves the interaction of its boronic acid group with target molecules. In enzyme inhibition, the boronic acid forms a reversible covalent bond with the active site serine of proteases, thereby blocking the enzyme’s activity. This interaction is crucial in the development of protease inhibitors for therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Aminophenylboronic Acid: Contains an amino group instead of the complex side chain.
4-Carboxyphenylboronic Acid: Features a carboxyl group instead of the ethoxy and carbamate groups.
Uniqueness
What sets [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid apart is its complex side chain, which imparts unique reactivity and specificity. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and advanced material synthesis.
Eigenschaften
Molekularformel |
C16H24BNO6 |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H24BNO6/c1-5-23-14(19)13(18-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)17(21)22/h6-9,13,21-22H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 |
InChI-Schlüssel |
DGDNKCOAKHZDHS-ZDUSSCGKSA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OCC)NC(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)


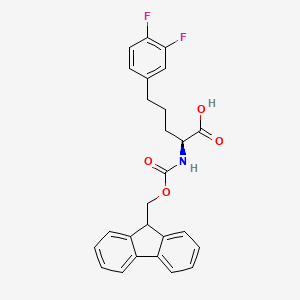
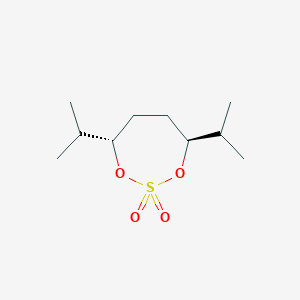

![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
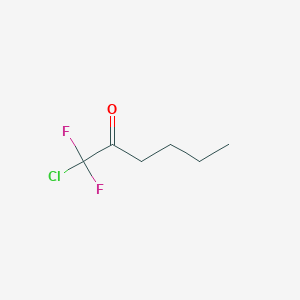
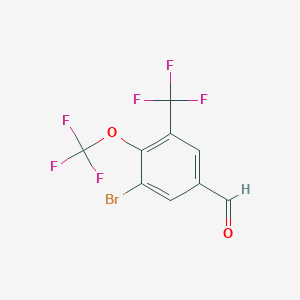
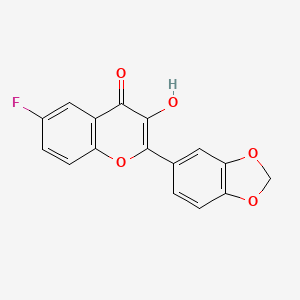
![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
